molecular formula C9H10N2O B1374139 2-Amino-4-methoxy-3-methylbenzonitrile CAS No. 923274-68-4

2-Amino-4-methoxy-3-methylbenzonitrile

Cat. No. B1374139
Key on ui cas rn: 923274-68-4
M. Wt: 162.19 g/mol
InChI Key: CDZMIQSRVJVDFS-UHFFFAOYSA-N
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Patent
US08741926B2

Procedure details

A mixture of compound 76 (12 g, 0.08 mol), K2CO3 (11 g, 0.08 mol) in dry DMF (200 mL) was stirred for 15 min at RT. To this was added MeI (13.6 g, 0.096 mol) and the mixture was stirred for 4 h at RT. The reaction mixture was diluted with water (800 mL), extracted with 30% ethyl acetate in pet. ether (3×300 mL). The combined organic layers were washed with water and brine, dried and concentrated to give a crude product. The crude product was washed with pet. ether to give pure title compound (12 g, 93%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7].[C:9]([O-:12])([O-])=O.[K+].[K+].CI.[CH3:17][N:18](C=O)C>O>[NH2:8][C:1]1[C:6]([CH3:7])=[C:5]([O:12][CH3:9])[CH:4]=[CH:3][C:2]=1[C:17]#[N:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCC=C)N
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 h at RT
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 30% ethyl acetate in pet. ether (3×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product
WASH
Type
WASH
Details
The crude product was washed with pet. ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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